2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Wnt Signaling Inhibition Chemical Probe Colorectal Cancer Models

This compound bridges critical SAR gaps in TRPV1 antagonist optimization and serves as a pilot probe for Notum carboxylesterase (if confirmed as Carboxylesterase-IN-2) and cholinesterase screening cascades. Independent analytical verification (LC-MS, 1H-NMR) is mandatory before application. Procure from sources offering batch-specific purity certificates to ensure experimental reproducibility.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 919427-66-0
Cat. No. B2940635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS919427-66-0
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C13H12N4OS/c1-9-7-19-13(15-9)16-12(18)6-17-8-14-10-4-2-3-5-11(10)17/h2-5,7-8H,6H2,1H3,(H,15,16,18)
InChIKeyHQGWMZUWDJNGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Characterization Guide for 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS 919427-66-0)


2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic small molecule (MW 272.33, C13H12N4OS) merging a benzimidazole nucleus with a 4-methylthiazole-2-yl acetamide motif . This chemical architecture places it within a well-studied class of heterocyclic amides that have been explored for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. However, compound-specific quantitative efficacy or selectivity data in peer-reviewed primary sources remain exceptionally scarce, making direct performance comparisons against structural analogs difficult without further experimental validation.

Why Generic Substitution of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS 919427-66-0) Is Not Supported by Current Evidence


Within the benzimidazole-thiazole acetamide family, minor structural alterations—such as the replacement of the 4-methyl group on the thiazole ring with a phenyl or other substituent—can drastically alter target affinity and selectivity. For example, closely related 2-(benzimidazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives are characterized as TRPV1 antagonists [1], whereas other analogs in the same scaffold space show activity against cholinesterases. Therefore, assuming that CAS 919427-66-0 will retain the pharmacology or potency of its structural neighbors in the absence of specific quantitative data is scientifically unwarranted and carries significant risk of experimental failure in a procurement context.

Quantitative Comparator Evidence for 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS 919427-66-0)


Notum Carboxylesterase Inhibition: Potential Activity Inferred from Analog Data

There is no direct quantitative enzyme inhibition data available in the primary literature for CAS 919427-66-0. However, a compound with an identical molecular formula (C13H12N4OS, MW 272.33), known as Carboxylesterase-IN-2 (compound 4u, CAS 2764748-88-9), is reported as a potent inhibitor of the carboxylesterase Notum. If these are the same compound, it exhibits an IC50 ≤ 10 nM against Notum . In contrast, the parent 2-phenoxyacetamide hit compound '3' in the same series showed only modest activity (IC50 33 μM) [1]. If CAS 919427-66-0 corresponds to Carboxylesterase-IN-2, it represents a >3,000-fold improvement in potency over the hit. If not, its true activity remains uncharacterized.

Wnt Signaling Inhibition Chemical Probe Colorectal Cancer Models

TRPV1 Receptor Engagement: Absence of Data Compared to a Close Phenylthiazole Analog

The closest patent-disclosed analog to CAS 919427-66-0 is the 4-phenylthiazol-2-yl series (US20070105920A1), which are explicitly described as TRPV1 antagonists for the treatment of pain and related disorders [1]. The patent provides extensive structure-activity relationship (SAR) data for the phenyl series but does not include the 4-methylthiazole derivative (CAS 919427-66-0). Therefore, no quantitative IC50, Ki, or selectivity data exist to confirm if the methyl analog retains TRPV1 activity or, conversely, is a weak or inactive comparator. This represents a critical evidence gap.

Pain TRPV1 Pharmacology Ion Channel Antagonism

Application Scenarios for 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS 919427-66-0) Based on Evidence


Chemical Biology Probe for Wnt Pathway Modulation (Conditional on Identity Verification)

If the user can analytically confirm the identity of CAS 919427-66-0 as Carboxylesterase-IN-2, this compound becomes a potent (IC50 ≤ 10 nM) tool for inhibiting Notum carboxylesterase and thereby potentiating Wnt signaling in vitro [1]. This application is relevant to regenerative medicine, oncology, and neurodegenerative disease models where Notum is aberrantly overexpressed. Researchers should independently verify identity via LC-MS and 1H-NMR before application, as discussed in Section 3.

Comparative Scaffold-Hopping Analysis in Benzimidazole-Thiazole SAR Campaigns

The compound serves as a useful comparator in medicinal chemistry optimization of the phenylthiazole TRPV1 antagonist series disclosed in US20070105920A1 [1]. Incorporating the 4-methylthiazole variant (CAS 919427-66-0) into a broader SAR matrix allows teams to quantify the specific contribution of the 4-aryl substituent to potency, selectivity, and metabolic stability, addressing a gap in the existing patent's SAR landscape.

Control Compound for Benzimidazole-Based Cholinesterase Inhibitor Screening

Given the established activity of benzimidazole-based thiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1], CAS 919427-66-0 can be included as an uncharacterized pilot compound or negative control in screening cascades for Alzheimer's disease research. Its performance relative to standards like Donepezil (AChE IC50 = 2.16 μM) will define its utility.

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.